(S)-propyl 2-aminopropanoate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-propyl 2-aminopropanoate hydrochloride typically involves the esterification of alanine with isopropanol in the presence of hydrochloric acid. The reaction proceeds as follows:
- Alanine is dissolved in isopropanol.
- Hydrochloric acid is added to the solution to catalyze the esterification reaction.
- The mixture is heated under reflux conditions to facilitate the reaction.
- The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale esterification using industrial reactors.
- Continuous monitoring of reaction conditions to ensure optimal yield.
- Use of advanced purification techniques such as distillation and chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
(S)-propyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines and esters.
Scientific Research Applications
(S)-propyl 2-aminopropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving amino acid metabolism and enzyme kinetics.
Medicine: Investigated for potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-propyl 2-aminopropanoate hydrochloride involves its interaction with biological molecules. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive compounds. The compound’s ester group allows it to be hydrolyzed by esterases, releasing the active amino acid .
Comparison with Similar Compounds
Similar Compounds
- L-alanine isopropyl ester hydrochloride
- Isopropyl L-alaninate hydrochloride
- Alanine isopropyl ester hydrochloride
Uniqueness
(S)-propyl 2-aminopropanoate hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with enzymes. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic or other stereoisomeric forms .
Properties
IUPAC Name |
propyl (2S)-2-aminopropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-4-9-6(8)5(2)7;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVGTEGRZQSNTH-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)[C@H](C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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